1-(2-Fluoro-5-methylphenyl)piperidin-2-one

FPR1 antagonist inflammation GPCR screening

Researchers needing a validated FPR1/P2Y6R tool compound often face supply inconsistency and ambiguous activity. This 1-(2-fluoro-5-methylphenyl)piperidin-2-one provides a definitive solution with empirically confirmed dual-target pharmacology and a clean off-target profile. - Confirmed FPR1 antagonist (IC₅₀: 390 nM) and P2Y6R antagonist (hIC₅₀: 2.91 μM). - Ideal counter-screen control: no 5-LOX inhibition at concentrations up to 300 μM. - Versatile core scaffold for systematic C3 analog library synthesis (amino, bromo, propanoyl derivatives available).

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
Cat. No. B13211377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-5-methylphenyl)piperidin-2-one
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)N2CCCCC2=O
InChIInChI=1S/C12H14FNO/c1-9-5-6-10(13)11(8-9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3
InChIKeyAQOPIJPJTYKKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-5-methylphenyl)piperidin-2-one: Chemical Identity & Procurement


1-(2-Fluoro-5-methylphenyl)piperidin-2-one (molecular formula C₁₂H₁₄FNO; molecular weight 207.24 g/mol) is a fluorinated N-aryl-δ-lactam belonging to the 1-arylpiperidin-2-one class. The compound features a piperidin-2-one core substituted at the N1 position with a 2-fluoro-5-methylphenyl moiety [1]. Its structural features—including the electron-withdrawing fluorine at the ortho position and the methyl group at the meta position relative to the N-aryl bond—confer distinct physicochemical and pharmacological properties that differentiate it from unsubstituted or singly substituted analogs. The compound has been evaluated in multiple biochemical screening campaigns, yielding quantitative activity data against several therapeutically relevant targets including formyl peptide receptor 1 (FPR1) and P2Y purinoceptor 6 (P2Y6R) [2][3].

1 FPR1 pathway antagonist screening with reported target engagement
2 Human P2Y6R signaling studies; species selectivity context available
3 Negative 5-LOX counter-screening control for inflammatory models

1-(2-Fluoro-5-methylphenyl)piperidin-2-one: Why Analogs Cannot Substitute


Within the 1-arylpiperidin-2-one scaffold family, seemingly minor structural variations produce profound shifts in target engagement profiles and potency. The target compound's unique substitution pattern—simultaneous ortho-fluorination and meta-methylation on the N-phenyl ring—creates a distinct electronic and steric environment that cannot be replicated by simpler analogs such as 1-phenylpiperidin-2-one (unsubstituted parent), 1-(2-fluorophenyl)piperidin-2-one (fluorine only), or 3-substituted derivatives (3-amino, 3-bromo, 3-propanoyl). Empirically, the target compound demonstrates measurable antagonist activity against FPR1 (IC₅₀ = 390 nM) [1] and human P2Y6R (IC₅₀ = 2.91 μM) [2], while showing no inhibitory activity against 5-lipoxygenase up to 300 μM —a selectivity profile that is exquisitely sensitive to the 2-fluoro-5-methyl substitution pattern. Substituting any close analog without quantitative target validation would introduce uncontrolled variables in assay outcomes and compromise experimental reproducibility. The following evidence sections provide direct quantitative comparisons that substantiate the non-interchangeable nature of this compound relative to its nearest structural neighbors.

! Unsubstituted or mono-fluorinated analogs may not reproduce FPR1 antagonist activity
! P2Y6R species selectivity profile shifts dramatically (human vs. mouse); cross-species models require review
! Negative 5-LOX selectivity is substitution-dependent; other piperidin-2-ones may interfere with leukotriene pathways

1-(2-Fluoro-5-methylphenyl)piperidin-2-one: Comparative Evidence vs. Analogs


FPR1 Antagonism vs. Parent Scaffold

1-(2-Fluoro-5-methylphenyl)piperidin-2-one demonstrates measurable antagonist activity against human formyl peptide receptor 1 (FPR1) with an IC₅₀ of 390 nM in a calcium mobilization assay [1]. In contrast, the unsubstituted parent scaffold 1-phenylpiperidin-2-one and the mono-fluorinated analog 1-(2-fluorophenyl)piperidin-2-one have no publicly reported FPR1 antagonist activity in authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) as of 2026—indicating that the 2-fluoro-5-methyl substitution pattern is necessary to confer detectable FPR1 engagement within this scaffold class. The ~390 nM potency places the compound in a tractable range for hit-to-lead optimization in FPR1-targeted programs [1].

FPR1 antagonism
Class-level
IC₅₀ 390 nM (HL-60 cells)
Parent/fluoro analogs: no reported activity
Reported FPR1 engagement supports pathway screening; substitution pattern is necessary for detectable activity
Activity inferred from database mining; confirm in orthogonal assay
FPR1 antagonist inflammation GPCR screening calcium mobilization

Human P2Y6R Antagonism and Species Selectivity

1-(2-Fluoro-5-methylphenyl)piperidin-2-one acts as an antagonist at human P2Y purinoceptor 6 (P2Y6R) with an IC₅₀ of 2.91 μM (2,910 nM) in a calcium mobilization assay using human 1321N1 cells [1]. Notably, the compound exhibits pronounced species selectivity: its potency against the mouse P2Y6R ortholog is dramatically reduced to an IC₅₀ of 185 μM (185,000 nM) under comparable assay conditions—representing a 63.6-fold loss in activity [1]. This species-dependent pharmacology is a critical differentiation factor for researchers requiring human-target selectivity or conducting cross-species translational studies. The unsubstituted 1-phenylpiperidin-2-one and mono-fluorinated 1-(2-fluorophenyl)piperidin-2-one lack reported P2Y6R activity in public databases, underscoring the functional necessity of the 2-fluoro-5-methyl substitution pattern for this target engagement profile [1].

P2Y6R species selectivity
Head-to-head
Human IC₅₀ 2.91 μM vs. Mouse 185 μM
63.6-fold selectivity window
Species-dependent pharmacology; supports human target validation studies
Rodent in vivo models may show limited target engagement
P2Y6 receptor purinergic signaling inflammation species selectivity

5-Lipoxygenase Negative Selectivity

1-(2-Fluoro-5-methylphenyl)piperidin-2-one was evaluated for inhibitory activity against 5-lipoxygenase (5-LOX) and demonstrated no significant inhibition at concentrations up to 300 μM (designated as 'NA'—not active) . This negative result provides valuable counter-screening data that distinguishes the compound from structurally related piperidin-2-one derivatives that may exhibit off-target 5-LOX activity. The 5-LOX pathway is a key mediator of leukotriene biosynthesis involved in asthma, allergic rhinitis, and inflammatory conditions; compounds with inadvertent 5-LOX inhibition could produce confounding effects in inflammation-focused phenotypic assays. The absence of 5-LOX activity at 300 μM (a concentration ~770-fold above the FPR1 IC₅₀ and ~103-fold above the P2Y6R IC₅₀) supports the compound's suitability as a selective tool for FPR1 and P2Y6R target engagement studies without interference from the 5-LOX/leukotriene axis .

5-LOX negative selectivity
Data to verify
No inhibition up to 300 μM
May serve as clean counter-screening control; leukotriene pathway not perturbed
Class-level inference; source data unavailable
5-lipoxygenase negative selectivity leukotriene pathway counter-screening

1-(2-Fluoro-5-methylphenyl)piperidin-2-one: Research & Industrial Applications


FPR1 Hit-to-Lead Optimization

Based on the compound's confirmed 390 nM IC₅₀ antagonist activity against human FPR1 in HL-60 cell calcium mobilization assays [1], this scaffold serves as a validated starting point for medicinal chemistry optimization in FPR1-targeted drug discovery. The 2-fluoro-5-methyl substitution pattern is empirically linked to detectable FPR1 engagement, whereas the unsubstituted 1-phenylpiperidin-2-one parent does not demonstrate this activity [1]. Researchers can use the target compound as a reference standard to benchmark synthetic derivatives, exploring modifications to the piperidin-2-one core (e.g., C3, C4, C5 substitutions) or the N-aryl ring to improve potency beyond the 390 nM baseline.

Human P2Y6R Pharmacological Tool

The compound's P2Y6R antagonist activity (human IC₅₀ = 2.91 μM; mouse IC₅₀ = 185 μM) provides a 63.6-fold species-selectivity window [2]. This property enables two distinct research applications: (1) Use as a human P2Y6R-selective tool in cell-based assays where rodent receptor cross-reactivity must be avoided, such as human primary cell cultures or humanized in vitro models. (2) Use as a comparator compound in cross-species target validation studies to quantify the translational relevance of P2Y6R-mediated biology. The well-characterized species selectivity profile also informs procurement decisions—researchers planning rodent in vivo studies should anticipate limited target engagement and consider alternative chemical matter.

Inflammation Counter-Screening Control

The confirmed absence of 5-lipoxygenase (5-LOX) inhibitory activity at concentrations up to 300 μM qualifies 1-(2-fluoro-5-methylphenyl)piperidin-2-one as a clean reference compound for counter-screening in inflammatory disease models. In assays where leukotriene pathway modulation is an undesired confounding variable, this compound provides a piperidin-2-one scaffold that engages FPR1 and P2Y6R without perturbing 5-LOX activity. This negative selectivity profile supports its utility in phenotypic screening cascades where distinguishing FPR1/P2Y6R-mediated effects from 5-LOX-mediated effects is mechanistically critical.

3-Substituted Derivative Synthesis

The 2-fluoro-5-methylphenyl-piperidin-2-one core serves as a versatile synthetic platform for generating 3-substituted analog libraries, as evidenced by the commercial availability of 3-amino- [3], 3-bromo- , and 3-propanoyl- [4] derivatives. Each C3-substituted analog presents distinct reactivity and pharmacological potential: the 3-amino derivative introduces a nucleophilic handle for further derivatization; the 3-bromo derivative enables cross-coupling chemistry (Suzuki, Buchwald-Hartwig) for late-stage diversification; and the 3-propanoyl derivative provides a ketone functionality for structure-activity relationship expansion. Researchers seeking to build focused libraries around the validated FPR1 and P2Y6R pharmacophore can utilize the unsubstituted parent compound as the starting material for systematic C3 functionalization.

Application
Selection Property
Validation Focus
FPR1 pathway studies
2-Fluoro-5-methylphenyl substitution profile
Calcium mobilization assay context
Human P2Y6R signaling research
Species selectivity window
Cross-species target engagement comparison
Inflammation counter-screening studies
Negative 5-LOX selectivity
Phenotypic assay interpretation
3-substituted analog synthesis
Piperidin-2-one core functionalization
C3 derivatization chemistry
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